molecular formula C6H9Br2N3 B6195784 3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide CAS No. 2680531-80-8

3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide

Cat. No.: B6195784
CAS No.: 2680531-80-8
M. Wt: 283
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Description

3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method is the bromination of 4-cyclopropyl-4H-1,2,4-triazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole oxides.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This is particularly useful in the design of enzyme inhibitors for therapeutic applications. The triazole ring can also interact with metal ions and other biomolecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(bromomethyl)-5-methylpyridine hydrobromide
  • 3-(bromomethyl)-4-methyl-4H-1,2,4-triazole hydrobromide
  • 3-(bromomethyl)-4-phenyl-4H-1,2,4-triazole hydrobromide

Uniqueness

3-(bromomethyl)-4-cyclopropyl-4H-1,2,4-triazole hydrobromide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. The cyclopropyl group can enhance the stability and bioavailability of the resulting compounds, making them more effective in their applications .

Properties

CAS No.

2680531-80-8

Molecular Formula

C6H9Br2N3

Molecular Weight

283

Purity

95

Origin of Product

United States

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